

The Formation of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

Cat. No.: B1268398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for **2-Amino-5-methylbenzyl alcohol**, an important intermediate in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, provides experimental protocols, and presents relevant chemical data.

Introduction

2-Amino-5-methylbenzyl alcohol, with the CAS number 34897-84-2, is a versatile aromatic alcohol containing both an amino and a hydroxymethyl functional group.^{[1][2]} Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[3][4]} This guide will focus on the two predominant methods for its synthesis: the reduction of 2-amino-5-methylbenzoic acid and the catalytic hydrogenation of 5-methyl-2-nitrobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-methylbenzyl alcohol** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1] [5]
Molecular Weight	137.18 g/mol	[1] [2] [5]
Melting Point	123-126 °C	[2] [6]
Appearance	Off-white to light yellow solid	[6]
CAS Number	34897-84-2	[1] [2]

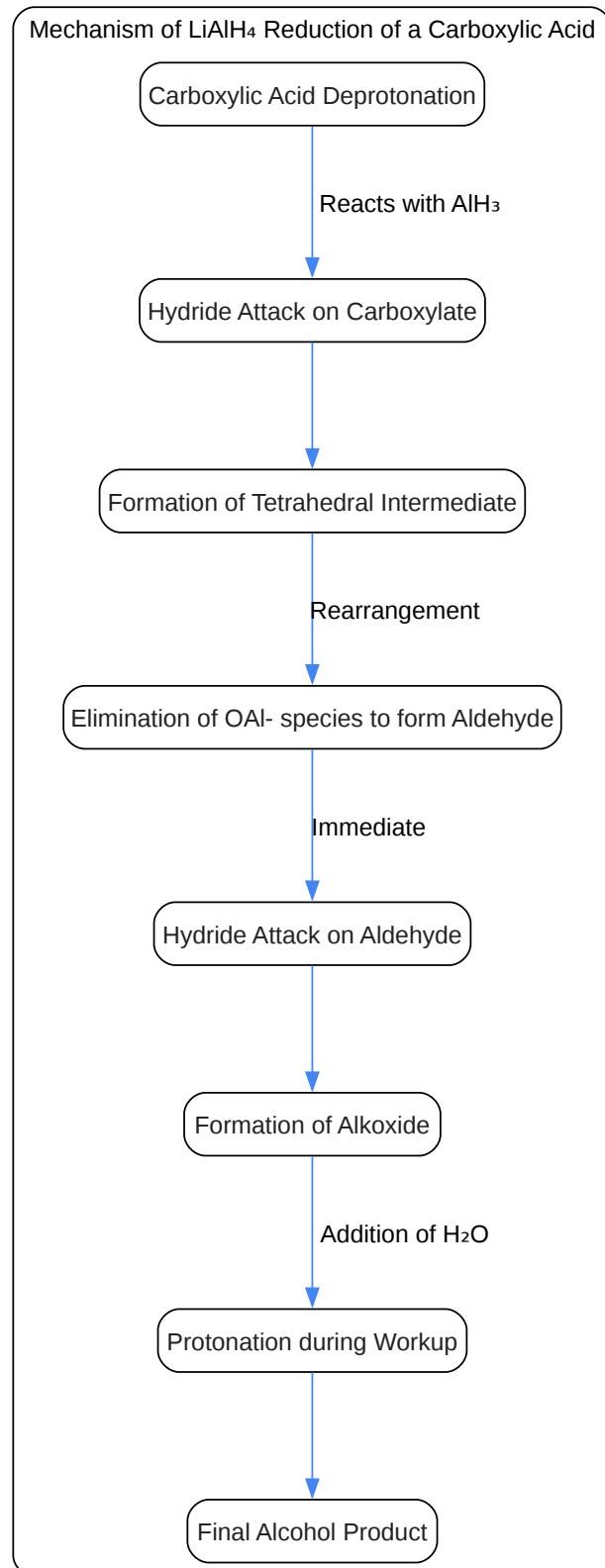
Synthetic Pathways and Mechanisms

There are two primary, well-documented synthetic routes for the formation of **2-Amino-5-methylbenzyl alcohol**.

Reduction of 2-Amino-5-methylbenzoic Acid

This common laboratory-scale synthesis involves the reduction of the carboxylic acid group of 2-amino-5-methylbenzoic acid using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄).

Reaction Scheme:


[Click to download full resolution via product page](#)

Caption: Reduction of 2-Amino-5-methylbenzoic Acid.

Mechanism:

The mechanism of this reduction involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in several steps:

- Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.
- First Hydride Addition: A hydride ion from an AlH_3 molecule (formed in situ) adds to the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.
- Coordination and Second Hydride Addition: The lithium and aluminum ions coordinate to the oxygen atoms. A second hydride addition occurs, leading to the cleavage of the C-O bond and formation of an aldehyde intermediate, which is immediately reduced further.
- Third Hydride Addition: A third hydride adds to the aldehyde carbonyl group.
- Workup: The reaction is quenched with water to neutralize any remaining hydride and to hydrolyze the aluminum alkoxide complex to yield the final product, **2-amino-5-methylbenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: LiAlH_4 Reduction Mechanism.

Experimental Protocol:

The following protocol is based on a literature procedure for the synthesis of **2-amino-5-methylbenzyl alcohol** from 2-amino-5-methylbenzoic acid.[\[6\]](#)

- Materials: 2-amino-5-methylbenzoic acid, lithium aluminum hydride (LiAlH_4), tetrahydrofuran (THF), deionized water, ethyl acetate (EtOAc), saturated saline solution, anhydrous magnesium sulfate (MgSO_4), diatomaceous earth.
- Procedure:
 - Suspend lithium aluminum hydride (20.4 mmol) in THF (10 mL) at room temperature.
 - Slowly add a solution of 2-amino-5-methylbenzoic acid (8.5 mmol) in THF (24 mL) dropwise over 20 minutes.
 - Stir the reaction mixture continuously for 3.5 hours at room temperature.
 - After completion, carefully quench the reaction at 0 °C with deionized water (10 mL).
 - Filter the resulting suspension through a pad of diatomaceous earth.
 - Wash the filter cake with ethyl acetate (100 mL).
 - Combine the organic phases, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.
 - Concentrate the solution under reduced pressure to obtain **2-amino-5-methylbenzyl alcohol**.

Catalytic Hydrogenation of 5-Methyl-2-nitrobenzaldehyde

An alternative route to **2-amino-5-methylbenzyl alcohol** involves the simultaneous reduction of a nitro group and an aldehyde. This is typically achieved through catalytic hydrogenation. The starting material for this synthesis would be 5-methyl-2-nitrobenzaldehyde.

Reaction Scheme:

[Click to download full resolution via product page](#)


Caption: Catalytic Hydrogenation of 5-Methyl-2-nitrobenzaldehyde.

Mechanism:

Catalytic hydrogenation occurs on the surface of a metal catalyst. Both the nitro group and the aldehyde are reduced in this process.

- Adsorption: Hydrogen gas and the organic substrate (5-methyl-2-nitrobenzaldehyde) adsorb onto the surface of the catalyst.
- Hydrogenation of the Nitro Group: The nitro group is reduced to an amino group in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates.
- Hydrogenation of the Aldehyde: The aldehyde group is reduced to a primary alcohol.
- Desorption: The final product, **2-amino-5-methylbenzyl alcohol**, desorbs from the catalyst surface.

The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and rate of the reaction.^[7] For instance, palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used catalysts for such transformations.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol (General):

A general procedure for a similar transformation is provided, which can be adapted for 5-methyl-2-nitrobenzaldehyde.[8]

- Materials: 5-methyl-2-nitrobenzaldehyde, a suitable solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel), and a hydrogen source.
- Procedure:
 - Dissolve the 5-methyl-2-nitrobenzaldehyde in the chosen solvent in a pressure-resistant reaction vessel.
 - Add the catalyst to the solution.

- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-20 kg/cm²).[\[7\]](#)
- Stir the reaction mixture at a suitable temperature (e.g., 40-80 °C) until hydrogen uptake ceases.[\[7\]](#)
- After the reaction is complete, cool the vessel and carefully vent the excess hydrogen.
- Remove the catalyst by filtration.
- Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Quantitative Data

While detailed kinetic data is not readily available in the public domain, typical yields for the LiAlH₄ reduction of amino-benzoic acids are generally high, often exceeding 80-90% after purification. The yield and purity of the catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Spectroscopic Data:

Data Type	Key Features
Mass Spectrometry	Molecular Ion (M ⁺): 137, Other significant peaks: 118, 119. ^[5]
¹ H NMR	Expected signals would include peaks for the aromatic protons, the methyl group protons, the benzylic CH ₂ protons, the alcohol OH proton, and the amine NH ₂ protons. The exact chemical shifts and splitting patterns would depend on the solvent used.
¹³ C NMR	Expected signals would correspond to the eight distinct carbon atoms in the molecule.
IR Spectroscopy	Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

Conclusion

The formation of **2-Amino-5-methylbenzyl alcohol** is most commonly and efficiently achieved through the lithium aluminum hydride reduction of 2-amino-5-methylbenzoic acid or the catalytic hydrogenation of 5-methyl-2-nitrobenzaldehyde. The choice of synthetic route may depend on the availability of starting materials, the desired scale of the reaction, and the available equipment. Both methods provide reliable pathways to this valuable synthetic intermediate. This guide has provided the fundamental mechanistic and procedural information required for the successful synthesis and understanding of **2-Amino-5-methylbenzyl alcohol** formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-氨基-5-甲基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino Benzyl Alcohol [anshulchemicals.com]
- 5. 2-Amino-5-methylbenzyl alcohol | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-METHYLBENZYL ALCOHOL CAS#: 34897-84-2 [m.chemicalbook.com]
- 7. JPH07242603A - Production of 2-aminobenzylalcohol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [The Formation of 2-Amino-5-methylbenzyl alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268398#mechanism-of-2-amino-5-methylbenzyl-alcohol-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com